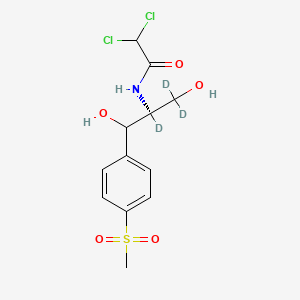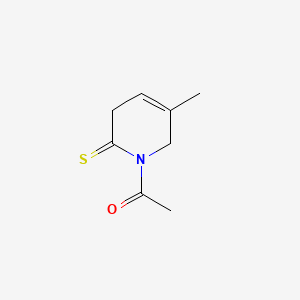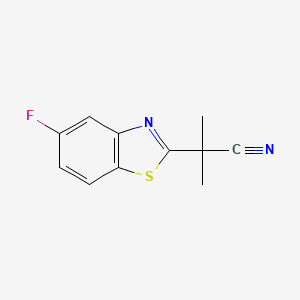
5-Hydroxyfraxetin 8-beta-D-Glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyfraxetin 8-beta-D-Glucoside is a derivative of Fraxetin, a coumarin compound known for its antioxidant and anti-inflammatory properties. This compound is also recognized for its protective effects against hyperuricemia and renal dysfunction. The molecular formula of this compound is C16H18O11, and it has a molecular weight of 386.31 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyfraxetin 8-beta-D-Glucoside typically involves the glycosylation of Fraxetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of Fraxetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms to produce glycosyltransferases. These enzymes can then be used to catalyze the glycosylation of Fraxetin on a large scale .
化学反应分析
Types of Reactions
5-Hydroxyfraxetin 8-beta-D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
5-Hydroxyfraxetin 8-beta-D-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological studies, particularly in understanding cellular protection mechanisms.
Medicine: Research has shown its potential in protecting against hyperuricemia and renal dysfunction, making it a candidate for therapeutic applications.
Industry: Its antioxidant properties are explored for use in food preservation and cosmetics.
作用机制
The mechanism of action of 5-Hydroxyfraxetin 8-beta-D-Glucoside involves its antioxidant and anti-inflammatory activities. It scavenges reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines. The compound targets molecular pathways involved in oxidative stress and inflammation, thereby exerting its protective effects.
相似化合物的比较
Similar Compounds
Fraxetin: The parent compound of 5-Hydroxyfraxetin 8-beta-D-Glucoside, known for its antioxidant properties.
Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin compound with comparable biological activities.
Uniqueness
This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, Fraxetin. This modification also contributes to its distinct protective effects against hyperuricemia and renal dysfunction.
属性
分子式 |
C16H18O11 |
|---|---|
分子量 |
386.31 g/mol |
IUPAC 名称 |
5,7-dihydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O11/c1-24-14-8(19)5-2-3-7(18)26-13(5)15(12(14)23)27-16-11(22)10(21)9(20)6(4-17)25-16/h2-3,6,9-11,16-17,19-23H,4H2,1H3/t6-,9-,10+,11-,16+/m1/s1 |
InChI 键 |
SAONJKZTLRDZIS-ZFQONWCHSA-N |
手性 SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
规范 SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

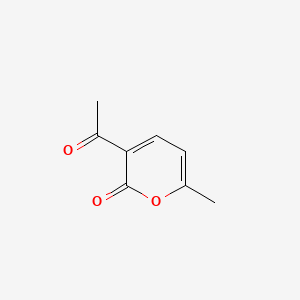

![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
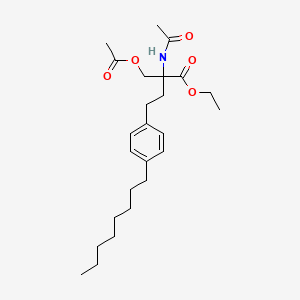
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
